Home > Products > Screening Compounds P128709 > 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide
3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide -

3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide

Catalog Number: EVT-4697822
CAS Number:
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: These reactions typically involve the condensation of a substituted benzoic acid or benzoyl chloride with 4-methoxy aniline in the presence of a suitable coupling agent or base. For example, one study synthesized N-(4-chlorophenyl)-4-methoxy-3-(propanamido)benzamide through the condensation of 4-methoxy-3-(propanamido)benzoic acid with 4-chloroaniline. []
  • Reductive Cyclization: This approach involves the reaction of a substituted nitrobenzene derivative with an aldehyde or ketone, followed by reduction to yield the desired benzamide derivative. For instance, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized via the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reducing agent in DMSO. []
Molecular Structure Analysis
  • Planarity: The benzamide core often adopts a planar conformation, influenced by the conjugation between the aromatic ring, carbonyl group, and nitrogen atom. []
  • Substituent Effects: The nature and position of substituents on both the benzamide and 4-methoxyphenyl rings can significantly influence the overall molecular geometry, influencing their interactions with biological targets. [, , , , , , , , ]
  • Intermolecular Interactions: Hydrogen bonding (N-H⋯O, O-H⋯O) and π-π stacking interactions frequently contribute to the crystal packing arrangements observed in the solid state. These interactions can affect the physicochemical properties of these compounds. [, , , , , , , , , , , , ]
Mechanism of Action
  • Increased A3G Levels: Certain derivatives, like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), exhibit antiviral activity by elevating intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit the replication of viruses like HBV. []
  • Inhibition of Specific Enzymes or Receptors: Some derivatives may exert their biological effects by inhibiting specific enzymes or receptors. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) protects against dopaminergic neurodegeneration by inhibiting the STAT3 pathway. [] Another example is N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a), which inhibits tubulin polymerization and exhibits antitumor activity. []
Applications
  • Antiviral Agents: IMB-0523 shows potent antiviral activity against HBV, including drug-resistant strains, by increasing intracellular A3G levels. []
  • Anti-cancer Agents: N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) exhibits significant antitumor activity by inhibiting tubulin polymerization. []
  • Neuroprotective Agents: (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) protects against dopaminergic neurodegeneration by inhibiting the STAT3 pathway. []
  • Antiplatelet Agents: Certain 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides exhibit antiplatelet aggregation activity, potentially useful for preventing and treating thrombosis. []

1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1H-2λ6,1-benzothiazine-3-carboxamide

  • Compound Description: This compound is a structural analog of piroxicam and exists in two polymorphic forms: a biologically active, metastable monoclinic form and an inactive, stable triclinic form. The monoclinic form exhibits antidiuretic and analgesic activities. Grinding the monoclinic form induces a polymorphic transition to the inactive triclinic form over time. []
  • Relevance: This compound shares a similar core structure with 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide, including the N-(4-methoxyphenyl)benzamide moiety. The key difference lies in the replacement of the benzamide ring in 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide with a benzothiazine ring system in this compound. []

2-Chloro-N-(4-methoxyphenyl)benzamide

  • Compound Description: This compound's crystal structure reveals near-orthogonal orientation between the chloro- and methoxy-substituted benzene rings. Intermolecular hydrogen bonds contribute to the formation of chains within its crystal structure. []

2-Fluoro-N-(4-methoxyphenyl)benzamide

  • Compound Description: Similar to 2-chloro-N-(4-methoxyphenyl)benzamide, the fluorobenzene and methoxybenzene rings in this compound are inclined to the amide group. Intermolecular hydrogen bonds form rows within its crystal structure. []
  • Relevance: This compound is another example of an N-(4-methoxyphenyl)benzamide derivative. It differs from 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide by the absence of the 3-allyl and 4-methoxy substituents and the presence of a 2-fluoro substituent on the benzamide ring. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

  • Compound Description: Synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, this compound shows significant inhibitory activity against certain cancer cell lines. []
  • Relevance: While this compound does contain the N-(4-methoxyphenyl)amide moiety, it differs significantly from 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide in the overall structure. The benzamide ring is replaced with a cyclopropane-1-carboxamide group linked to an indazole moiety. []

2-Amino-N-(4-methoxyphenyl)benzamide

  • Compound Description: The crystal structure of this compound has been determined and reported in the literature. []
  • Relevance: This compound shares the N-(4-methoxyphenyl)benzamide core with 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide. It lacks the 3-allyl and 4-methoxy substituents but possesses a 2-amino group on the benzamide ring. []

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)

  • Compound Description: IMB-0523 demonstrates higher anti-HBV activity compared to lamivudine against both wild-type and drug-resistant HBV. Its antiviral effect is attributed to an increased intracellular level of APOBEC3G (A3G). []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound was synthesized using a one-pot reductive cyclization method and characterized using various spectroscopic techniques. []
  • Relevance: While containing the N-(4-methoxyphenyl)amide moiety, this compound exhibits substantial structural differences from 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide. The benzamide ring is replaced by a benzo[d]imidazole-5-carboxamide group with additional substituents. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

  • Compound Description: DS2OMe is a potential PET radioligand for visualizing δ-containing GABAA receptors. It exhibits high affinity and selectivity for these receptors. [, ]

4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide

  • Compound Description: The crystal structure of this compound shows near coplanarity between the two benzene rings. Intermolecular hydrogen bonds contribute to the formation of tapes within its crystal structure. []

4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide (MPiCB)

  • Compound Description: In this benzoylthiourea derivative, the piperidine ring adopts a chair conformation and is inclined to the 4-methoxybenzene ring. []

N-acetyl-S-[3-(4-methoxyphenyl)allyl]-L-Cys (AMPAC)

  • Compound Description: AMPAC is a urinary metabolite of estragole and trans-anethole. It serves as a potential biomarker for internal exposure to reactive sulfate ester metabolites of these compounds. []
  • Relevance: This compound is indirectly related to 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide because it shares the same 4-methoxyphenyl allyl moiety as the 3-allyl-4-methoxybenzamide part of the target compound. It is a metabolite of estragole and trans-anethole, which are structurally similar to the 3-allyl-4-methoxybenzamide part of the target compound. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

  • Compound Description: MK-0767, a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist, is metabolized primarily in the liver. Its metabolism involves several pathways, including CYP3A4-mediated ring opening, methyltransferase-catalyzed methylation, and flavin monooxygenase-mediated oxidation. [, ]

N-(4-Methoxyphenyl)-3,6-dithiacyclohexene-1,2-dicarboximide

  • Compound Description: This compound contains a 3,6-dithiacyclohexene ring adopting a half-chair conformation. The imide and phenyl rings within the structure are planar. []

3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide

  • Compound Description: This compound acts as a specific suppressor of the S1 pocket of GCP II and holds potential for preventing and treating Alzheimer's disease. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

  • Compound Description: This compound exhibits strong N—H⋯O hydrogen bonds in its crystal structure, contributing to the formation of chains. Weak C—H⋯O and C—H⋯π interactions are also observed. []

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate

  • Compound Description: The crystal structure of this compound is characterized by a dihedral angle between the benzene and pyridine rings. Hydrogen bonding involving water molecules plays a significant role in its crystal packing. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized from 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene and N-allyl-3-chloro-N-(piperidin-4-yl)benzamide. []
  • Compound Description: Methoxetamine is a ketamine analogue exhibiting high affinity for the PCP site on the glutamate NMDA receptor. It also displays affinity for the serotonin transporter. []
  • Relevance: This compound is indirectly related to 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide through its structural similarity to ketamine, which shares the same 3-methoxyphenyl group as the target compound. []

Properties

Product Name

3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-3-prop-2-enylbenzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c1-4-5-13-12-14(6-11-17(13)22-3)18(20)19-15-7-9-16(21-2)10-8-15/h4,6-12H,1,5H2,2-3H3,(H,19,20)

InChI Key

CUSPKPZPXMFSCR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)CC=C

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.